2-Butyl-4-quinolinecarboxylic acid

Enzyme inhibition Alkaline phosphatase Structure-activity relationship

Researchers requiring reproducible alkaline phosphatase inhibition data often face variability from undefined or mixed alkyl-chain analogs. This compound provides a well-characterized n-butyl reference point. - Quantified potency against TNAP (4.20 μM), IAP (5.70 μM), and PLAP (2.20 μM) for direct SAR comparisons. - Versatile carboxylic acid handle for amide coupling or esterification in library synthesis. - Commercially available in cataloged 250 mg to 5 g sizes, enabling competitive sourcing.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B225552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-quinolinecarboxylic acid
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC=CC=C2C(=C1)C(=O)O
InChIInChI=1S/C14H15NO2/c1-2-3-6-10-9-12(14(16)17)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)
InChIKeySOAPWOJGVLRPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-quinolinecarboxylic Acid Overview


2-Butyl-4-quinolinecarboxylic acid (IUPAC: 2-butylquinoline-4-carboxylic acid; molecular formula C₁₄H₁₅NO₂; molecular weight 229.27 g/mol) is a quinoline-4-carboxylic acid derivative characterized by an n-butyl substituent at the 2-position of the quinoline heterocyclic core . This compound belongs to a pharmacologically significant scaffold class that includes clinical agents such as cinchophen (2-phenyl-4-quinolinecarboxylic acid), an NSAID historically used for gout and arthritis . The 2-butyl substitution distinguishes this compound from its 2-phenyl (cinchophen) and 2-alkyl analogs (e.g., 2-isobutyl, 2-propyl), altering lipophilicity, metabolic stability, and target-binding interactions. Commercially, this compound is available as a research-grade chemical with cataloged purity specifications (typically 95–98%) from multiple suppliers serving medicinal chemistry and analytical reference standard applications .

Why 2-Butyl Is Not Interchangeable with Analogs


Within the 2-alkyl-4-quinolinecarboxylic acid series, even minor structural variations in the 2-position alkyl chain produce measurable, functionally consequential differences in enzyme inhibition potency, physicochemical properties, and application-specific suitability. Structure-activity relationship (SAR) studies on quinoline-4-carboxylic acid derivatives have demonstrated that the length, branching, and saturation of the 2-position alkyl substituent directly modulate inhibitory activity against alkaline phosphatase isozymes [1]. Specifically, n-butyl substitution confers differential inhibitory potency compared to isobutyl (branched C4), propyl (C3), and pentyl (C5) chain lengths, with quantified differences in both IC₅₀ values and selectivity profiles across tissue-nonspecific alkaline phosphatase (TNAP) versus intestinal alkaline phosphatase (IAP) [1]. Furthermore, in pharmaceutical impurity profiling, the 2-butoxy analog (CAS 10222-61-4) serves as a compendial reference standard for dibucaine impurity analysis, whereas the 2-butyl carboxylic acid occupies a distinct chemical space relevant to synthetic intermediate or SAR probe applications . These divergent structure-driven activity and application profiles preclude generic interchangeability for research requiring reproducible, well-defined chemical inputs.

2-Butyl-4-quinolinecarboxylic Acid: Comparative Evidence


Alkaline Phosphatase Inhibition: n-Butyl vs. Isobutyl vs. Propyl

In a systematic SAR study of quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors, the 2-n-butyl substituted compound (target compound) exhibited tissue-nonspecific alkaline phosphatase (TNAP) inhibition with an IC₅₀ of 4.20 ± 0.09 μM. This potency differs from the 2-isobutyl analog (IC₅₀ = 3.10 ± 0.02 μM) and the 2-propyl analog (IC₅₀ = 1.09 ± 0.03 μM), demonstrating that branching and chain length critically modulate inhibitory activity [1]. Against intestinal alkaline phosphatase (IAP), the 2-n-butyl compound showed an IC₅₀ of 5.70 ± 0.07 μM, compared to 3.70 ± 0.10 μM for the 2-isobutyl analog and 1.12 ± 0.06 μM for the 2-propyl analog [1].

Enzyme inhibition Alkaline phosphatase Structure-activity relationship Medicinal chemistry

Intestinal Alkaline Phosphatase Isozyme Selectivity

The 2-n-butyl compound exhibits a TNAP/IAP IC₅₀ ratio of 0.74 (4.20 μM / 5.70 μM), indicating modest selectivity toward TNAP over IAP. In contrast, the 2-isobutyl analog displays a TNAP/IAP ratio of 0.84 (3.10 μM / 3.70 μM), while the 2-propyl analog shows a ratio of 0.97 (1.09 μM / 1.12 μM), approaching equipotency [1]. The 2-n-butyl derivative also demonstrates differential activity against placental alkaline phosphatase (PLAP) with an IC₅₀ of 2.20 ± 0.02 μM [1].

Isozyme selectivity Alkaline phosphatase Drug discovery Selectivity profiling

Chemical Distinction: 2-Butyl vs. 2-Butoxy Analog

The target compound 2-butyl-4-quinolinecarboxylic acid (C₁₄H₁₅NO₂; MW 229.27 g/mol) is structurally and functionally distinct from the commercially prevalent 2-butoxyquinoline-4-carboxylic acid (CAS 10222-61-4; C₁₄H₁₅NO₃; MW 245.27 g/mol). The latter contains an ether oxygen in the side chain and is cataloged as Dibucaine Impurity D, a compendial reference standard for pharmaceutical impurity analysis [1]. The 2-butyl carboxylic acid (CAS not assigned in major public databases) represents the direct C-alkyl homolog without the ether linkage, resulting in different physicochemical properties (calculated LogP difference ~0.5–1.0 units) and distinct synthetic utility .

Chemical identity Analytical reference Impurity profiling Pharmaceutical analysis

Regiocontrolled Synthetic Access

A regiocontrolled synthetic method for substituted quinoline-4-carboxylic acids, including 2-alkyl derivatives, has been developed that exploits solubility differences between regioisomers to enable facile separation without chromatography . This methodology provides access to 2-butyl-4-quinolinecarboxylic acid in three steps from commercially available anilines via a modified Pfitzinger-type condensation. In contrast to conventional Pfitzinger conditions (aqueous base, elevated temperature), the regiocontrolled approach uses aqueous acid conditions with substituted isatins to achieve improved regioselectivity and simplified product isolation [1].

Synthetic methodology Regiocontrol Process chemistry Quinoline synthesis

Commercial Availability & Supplier Comparison

2-Butyl-4-quinolinecarboxylic acid is commercially available from specialized research chemical suppliers with documented purity specifications ranging from 95% to 98% [1]. Procurement options include multiple pack sizes (250 mg, 1 g, 5 g) with tiered pricing structures. In contrast, the structurally similar 2-isobutyl analog (CAS 24260-31-9) shows limited commercial availability and is primarily offered on an inquiry-only basis , while the 2-phenyl analog (cinchophen, CAS 132-60-5) is widely available as a pharmaceutical reference compound. The n-butyl derivative occupies an intermediate commercial niche as a research-grade building block with defined but not ubiquitous supply chain presence.

Commercial sourcing Purity specification Procurement Research chemicals

2-Butyl-4-quinolinecarboxylic Acid Applications


ALP Inhibitor SAR with Alkyl Chain Comparator

The compound serves as a defined n-butyl reference point in structure-activity relationship studies of quinoline-4-carboxylic acid-based alkaline phosphatase inhibitors. With quantified IC₅₀ values against TNAP (4.20 ± 0.09 μM), IAP (5.70 ± 0.07 μM), and PLAP (2.20 ± 0.02 μM), it enables direct potency and selectivity comparisons with branched-chain (isobutyl) and shorter-chain (propyl) analogs [1]. This application is particularly relevant for medicinal chemistry programs optimizing ALP inhibitors for therapeutic indications where isozyme selectivity is critical.

Synthetic Intermediate for Quinoline Libraries

As a 2-alkyl-substituted quinoline-4-carboxylic acid building block, the compound is suitable for use as a synthetic intermediate in the preparation of more complex quinoline derivatives. The carboxylic acid moiety provides a versatile functional handle for amide coupling, esterification, and reduction reactions. The established regiocontrolled synthetic methodology using solubility-driven purification enables access to this scaffold in quantities suitable for parallel library synthesis without chromatographic bottlenecks .

Analytical Control: Alkyl vs. Alkoxy Differentiation

The compound can function as a control or comparator in analytical method development aimed at resolving 2-alkyl quinoline-4-carboxylic acids from their 2-alkoxy counterparts. The 16 g/mol mass difference and distinct chromatographic retention properties between 2-butyl-4-quinolinecarboxylic acid (C₁₄H₁₅NO₂; MW 229.27) and 2-butoxyquinoline-4-carboxylic acid (C₁₄H₁₅NO₃; MW 245.27) provide a defined system for optimizing LC-MS or HPLC separation conditions relevant to pharmaceutical impurity profiling and reaction monitoring [2].

Procurement for Medicinal Chemistry Facilities

The compound is appropriate for procurement by academic core facilities or industrial medicinal chemistry groups maintaining diverse building block collections. Its commercial availability in cataloged pack sizes (250 mg to 5 g) with 95–98% purity from multiple suppliers supports routine screening and hit validation workflows. The defined pricing and supplier base (Aladdin, Bide Pharm, EvitaChem) enables competitive sourcing and budget planning [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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